molecular formula C16H17N5O2 B2655354 N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 1172072-03-5

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2655354
CAS No.: 1172072-03-5
M. Wt: 311.345
InChI Key: MDSNXOOXCMTICY-UHFFFAOYSA-N
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Description

The compound “N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, an oxadiazole ring, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings suggests that this compound may have a planar structure, while the isopropyl and phenyl groups could add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might be susceptible to nucleophilic attack, while the acetamide group could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Pharmacological Characterization and Therapeutic Potential

  • Anticonvulsant Activity

    Some derivatives, including N-phenylacetamide and N-phenylpropanamide with heterocyclic modifications, have been synthesized and evaluated for their anticonvulsant activity. The structural modification with 1, 2, 4-triazole and pyrazole rings has shown significant influence on their activity in the maximal electroshock test, indicating potential for the treatment of epileptic disorders (Tarikogullari et al., 2010).

  • Anti-inflammatory and Analgesic Properties

    Derivatives featuring 1,3,4-oxadiazole and pyrazole structures have been identified with notable anti-inflammatory and analgesic effects. These findings suggest their application in addressing inflammatory conditions and pain management (Nargund et al., 1994).

  • Antimicrobial Activity

    Novel series of compounds incorporating pyrazole and oxadiazole moieties have been synthesized and shown to exhibit antimicrobial properties against a variety of bacterial and fungal strains. This indicates their potential use as new antimicrobial agents (Desai & Vaja, 2018).

  • Tumor Inhibition and Antioxidant Effects

    Computational and pharmacological evaluations of heterocyclic derivatives have revealed their potential in tumor inhibition and as antioxidants. These compounds have shown binding and inhibitory effects on various cancer-related targets, alongside moderate antioxidant capabilities, highlighting their therapeutic potential in cancer treatment and prevention of oxidative stress-related diseases (Faheem, 2018).

Chemical Synthesis and Material Science

  • Synthetic Methodologies

    Efficient synthesis routes for N-phenylacetamide derivatives, including those with 1,3,4-oxadiazole and pyrazole components, have been developed. These methods facilitate the creation of compounds with potential pharmacological activities, contributing to the chemical synthesis field and enabling the exploration of new therapeutic agents (Srivani et al., 2018).

  • Novel Coordination Complexes

    The study of pyrazole-acetamide derivatives in coordination chemistry has led to the synthesis of novel Co(II) and Cu(II) complexes. These complexes have been analyzed for their structural properties and antioxidant activities, offering insights into the role of hydrogen bonding in self-assembly processes and the potential for material science applications (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without more information, it’s difficult to predict what this target might be .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without more information, it’s difficult to predict what these might be .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

Properties

IUPAC Name

2-phenyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11(2)21-13(8-9-17-21)15-19-20-16(23-15)18-14(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSNXOOXCMTICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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